rac Indapamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

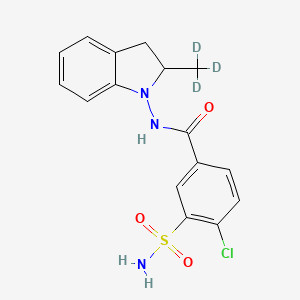

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3O3S |

|---|---|

Molecular Weight |

368.9 g/mol |

IUPAC Name |

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |

InChI Key |

NDDAHWYSQHTHNT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of rac-Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation and characterization of racemic Indapamide-d3. While a formal de novo structure elucidation of this specific deuterated analog is not extensively published, its structural confirmation relies on the well-established chemistry of Indapamide and the analytical principles of isotope labeling. Rac-Indapamide-d3 serves as a crucial internal standard in bioanalytical methods for the quantification of Indapamide, a widely used antihypertensive and diuretic drug.[1][2] Its synthesis involves the incorporation of three deuterium atoms onto the methyl group of the indoline moiety. This guide will detail the analytical techniques used to confirm its structure, predict its spectroscopic properties, and outline its application in quantitative analysis.

Proposed Synthesis of rac-Indapamide-d3

The synthesis of rac-Indapamide-d3 can be logically inferred from the established synthesis of Indapamide. The key step is the introduction of the deuterated methyl group, which is accomplished by using a deuterated starting material. A plausible synthetic route is a two-step process starting with the synthesis of the deuterated precursor, 2-(methyl-d3)-indoline, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.

Step 1: Synthesis of 2-(methyl-d3)-indoline

The synthesis of the deuterated indoline precursor can be achieved through the alkylation of indole with deuterated methyl iodide (CD3I), followed by reduction.

-

Reaction: Indole is first N-protected, then reacted with a strong base like sodium hydride (NaH) to form the indolide anion. This anion is then quenched with deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group at the 2-position. Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium cyanoborohydride (NaBH3CN) in an acidic medium, would yield the desired 2-(methyl-d3)-indoline.

Step 2: Condensation to form rac-Indapamide-d3

The final step involves the acylation of the synthesized 2-(methyl-d3)-indoline with 4-chloro-3-sulfamoylbenzoyl chloride.

-

Reaction: 2-(methyl-d3)-indoline is reacted with 4-chloro-3-sulfamoylbenzoyl chloride in the presence of a base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction forms the amide bond, yielding the final product, rac-Indapamide-d3.

Structural Characterization

The structural identity of rac-Indapamide-d3 is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide definitive evidence of the molecular weight and the specific location of the deuterium labels.

Mass Spectrometry

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium atoms by measuring the molecular weight of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Indapamide and its deuterated internal standard is as follows:

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for Indapamide.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

-

Data Presentation: Mass Spectrometry

The key identifying feature in the mass spectrum of rac-Indapamide-d3 is a mass shift of +3 atomic mass units (amu) compared to unlabeled Indapamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |

| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | 364.0 | 188.9 |

| rac-Indapamide-d3 | C₁₆H₁₃D₃ClN₃O₃S | 368.85 | 367.0 | 188.9 |

Data sourced from LC-MS/MS bioanalytical methods.

Fragmentation Pathway

The fragmentation of Indapamide in negative ESI mode primarily involves the cleavage of the amide bond. The consistent product ion at m/z 188.9 for both the labeled and unlabeled compound confirms that the deuterium atoms are not on the 4-chloro-3-sulfamoylbenzoyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For rac-Indapamide-d3, ¹H NMR and ¹³C NMR are used to confirm the overall structure and pinpoint the location of the deuterium atoms.

Expected Spectral Changes

-

¹H NMR: The most significant change in the ¹H NMR spectrum of rac-Indapamide-d3 compared to Indapamide is the disappearance of the signal corresponding to the methyl protons. This provides direct evidence of deuteration at this position.

-

¹³C NMR: In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet (typically a triplet for a CD₃ group) due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding CH₃ group in Indapamide.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key functional groups in Indapamide and the predicted changes for rac-Indapamide-d3.

| Group | Indapamide ¹H δ (ppm) | rac-Indapamide-d3 ¹H δ (ppm) | Indapamide ¹³C δ (ppm) | rac-Indapamide-d3 ¹³C δ (ppm) |

| -CH₃ | ~1.2 (doublet) | Absent | ~18 | ~17.5 (multiplet) |

| Indoline CH | ~4.2 (multiplet) | ~4.2 (multiplet) | ~58 | ~58 |

| Indoline CH₂ | ~2.7, ~3.2 (multiplets) | ~2.7, ~3.2 (multiplets) | ~35 | ~35 |

| Aromatic H's | 6.8 - 8.5 (multiplets) | 6.8 - 8.5 (multiplets) | 110 - 150 | 110 - 150 |

Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions.

Application in Bioanalytical Methods

The primary application of rac-Indapamide-d3 is as an internal standard for the quantification of Indapamide in biological matrices such as plasma and whole blood. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatography, and instrument response.

Experimental Workflow: Bioanalytical Quantification

Metabolic Fate of Indapamide

Understanding the metabolism of Indapamide is crucial in drug development and for interpreting pharmacokinetic data. Indapamide is extensively metabolized in the liver, with the primary routes being hydroxylation and dehydrogenation, mainly mediated by the CYP3A4 enzyme. The deuteration on the methyl group of rac-Indapamide-d3 is not at a primary site of metabolism, and therefore it is expected to co-elute with and behave chromatographically identically to the unlabeled drug, making it an ideal internal standard.

Conclusion

The structural elucidation of rac-Indapamide-d3 is fundamentally based on the established structure of Indapamide and the predictable spectroscopic consequences of deuterium labeling. Mass spectrometry confirms the incorporation of three deuterium atoms, while NMR spectroscopy verifies their specific location on the methyl group of the indoline ring. As a stable isotope-labeled internal standard, rac-Indapamide-d3 is indispensable for the accurate and precise quantification of Indapamide in pharmacokinetic and bioequivalence studies, underpinning its critical role in drug development and clinical research.

References

An In-depth Technical Guide to the Synthesis and Characterization of rac-Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Indapamide-d3. This deuterated analog of Indapamide, a widely used antihypertensive and diuretic drug, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies employing mass spectrometry-based detection. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and presents key analytical data in a structured format.

Synthesis of rac-Indapamide-d3

The synthesis of rac-Indapamide-d3 involves a multi-step process culminating in the coupling of a deuterated indoline precursor with a chlorosulfamoyl benzoic acid derivative. The key strategic element is the introduction of the deuterium label at the 2-methyl position of the indoline ring.

Synthetic Pathway

The overall synthetic pathway can be visualized as a three-stage process: deuteration of the starting material, formation of the key aminomethylindoline intermediate, and the final coupling reaction.

A Comprehensive Technical Guide to rac Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of rac Indapamide-d3, the deuterated analog of Indapamide. Indapamide is a thiazide-like diuretic and antihypertensive agent utilized in the management of hypertension and edema associated with congestive heart failure.[1][2][3] The incorporation of deuterium in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of Indapamide in biological matrices.[4][5] This guide will cover its chemical properties, synthesis, mechanism of action, and analytical applications, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Indapamide where three hydrogen atoms on the methyl group of the indoline ring are replaced by deuterium atoms.

| Property | Value | Reference |

| CAS Number | 1217052-38-4 | [CAS Registry Number] |

| Molecular Formula | C₁₆H₁₃D₃ClN₃O₃S | |

| Molecular Weight | 368.85 g/mol | |

| Appearance | Crystalline Solid | |

| Synonyms | 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3 |

Synthesis of this compound

A plausible synthetic approach would involve the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-(methyl-d3)-2,3-dihydro-1H-indole. The deuterated indoline intermediate could be prepared using a deuterated methylating agent, such as iodomethane-d3, in the synthesis of the indoline ring system.

Alternatively, H/D exchange reactions on Indapamide or a late-stage synthetic intermediate could be employed, although this might result in lower and less specific deuterium incorporation. Common methods for deuterium labeling include:

-

Reductive amination with a deuterated reducing agent.

-

Alkylation with a deuterated alkyl halide.

-

Catalytic H/D exchange using a deuterium source like D₂O.

A general workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism of action: as a diuretic and as a vasodilator.

Diuretic Effect

Indapamide's primary diuretic action occurs in the distal convoluted tubule of the nephron. It inhibits the Na⁺/Cl⁻ cotransporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and consequently water, resulting in a reduction in extracellular fluid and plasma volume.

Caption: Signaling pathway of Indapamide's diuretic action.

Vasodilatory Effect

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle, which contributes to its antihypertensive action. This effect is believed to be mediated by the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. This results in a reduction of peripheral vascular resistance.

Caption: Signaling pathway of Indapamide's vasodilatory action.

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of Indapamide in lowering blood pressure. The following tables summarize key quantitative findings.

Table 1: Dose-Response Effect of Indapamide on Blood Pressure

| Daily Dose | Mean Diastolic BP Reduction (mmHg) | Mean Systolic BP Reduction (mmHg) | Reference |

| 1.0 mg | ~6 | ~13 | |

| 2.5 mg | 15 | - | |

| 5.0 mg | 16 | - |

Table 2: Efficacy of Indapamide in Hypertensive Patients

| Study Population | Treatment | Duration | Mean BP Reduction (Systolic/Diastolic mmHg) | Reference |

| 981 patients with essential hypertension | 2.5 mg/day Indapamide | 16 weeks | 29 / 17 | |

| 85 patients | 2.5 mg/day Indapamide | 4 months | 26 / 17 |

Experimental Protocols: Quantification of Indapamide using this compound

This compound is primarily used as an internal standard in the quantification of Indapamide in biological samples, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

-

To a 1.0 mL aliquot of the biological sample (e.g., whole blood, plasma), add a known concentration of this compound solution as the internal standard.

-

Vortex the sample to ensure thorough mixing.

-

Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

A validated LC-MS/MS method for the quantitation of Indapamide in human whole blood is as follows:

-

LC Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)

-

Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)

-

Flow Rate: 1 mL/min

-

Injection Volume: 20 µL

-

Run Time: 3.0 min

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Mass Transitions:

-

Indapamide: m/z 364.0 → m/z 188.9

-

This compound (IS): m/z 367.0 → m/z 188.9

-

-

Calibration Range: 0.25-50 ng/mL

This method has been shown to be precise and accurate, with recovery rates greater than 80% for both Indapamide and the internal standard.

Caption: Experimental workflow for the quantification of Indapamide.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Indapamide. Its use as an internal standard allows for accurate and precise quantification of the drug in biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. Understanding the dual mechanism of action of Indapamide, encompassing both diuretic and vasodilatory effects, provides a comprehensive picture of its therapeutic efficacy in treating hypertension. The data and protocols presented in this guide offer a solid foundation for further research and development involving this important pharmaceutical compound.

References

rac Indapamide-d3 molecular weight

An In-Depth Technical Guide to rac-Indapamide-d3

Abstract

This technical guide provides a comprehensive overview of rac-Indapamide-d3, the deuterated analog of the antihypertensive drug Indapamide. It is intended for researchers, scientists, and professionals in drug development. This document covers the fundamental physicochemical properties, mechanism of action, and detailed experimental applications of rac-Indapamide-d3, with a focus on its role as an internal standard in quantitative analysis. All quantitative data is presented in structured tables, and key processes are visualized using high-contrast, specified diagrams.

Physicochemical Properties

rac-Indapamide-d3 is the stable isotope-labeled version of Indapamide, a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2] The deuterium labeling makes it an ideal internal standard for quantification of Indapamide in biological matrices using mass spectrometry.[3]

The core physicochemical properties of both the labeled and unlabeled compounds are summarized below for direct comparison.

| Property | rac-Indapamide-d3 | Indapamide (unlabeled) |

| Synonyms | (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3[4][] | 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide; Lozol; Natrilix |

| Molecular Formula | C₁₆H₁₃D₃ClN₃O₃S | C₁₆H₁₆ClN₃O₃S |

| Molecular Weight | 368.85 g/mol | 365.83 g/mol |

| CAS Number | 1217052-38-4 | 26807-65-8 |

| Appearance | Off-White to Pale Orange Solid | Crystalline Solid |

| Purity | Typically >95% (HPLC), ≥99% atom D | N/A |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | N/A |

| Storage | Store at -20°C under an inert atmosphere | N/A |

Mechanism of Action of Indapamide

Indapamide exerts its antihypertensive effects through a dual mechanism involving both diuretic and direct vascular actions.

-

Diuretic Action : Indapamide acts on the distal convoluted tubule in the nephrons of the kidney. It inhibits the Na+/Cl- cotransporter, which reduces the reabsorption of sodium and chloride ions into the bloodstream. This leads to increased excretion of water and electrolytes, subsequently reducing plasma volume, venous return, and cardiac output, which contributes to a decrease in blood pressure.

-

Vascular Action : Unlike traditional thiazide diuretics, Indapamide also has a direct vasodilatory effect on vascular smooth muscle. This action is believed to involve the modulation of calcium ion influx, leading to the relaxation of blood vessels and a reduction in peripheral vascular resistance.

Experimental Protocols

General Synthesis Outline

The synthesis of Indapamide generally involves the condensation of two key precursors. A common method is described in patent literature.

Protocol:

-

Precursor Preparation : The synthesis starts with 4-chloro-3-sulfamoylbenzoic acid and N-amino-2-methylindoline hydrochloride.

-

Reaction Setup : N-amino-2-methylindoline hydrochloride is dissolved in an aprotic organic solvent (e.g., dichloromethane, tetrahydrofuran). Triethylamine is added dropwise under stirring to neutralize the hydrochloride.

-

Condensation : 4-chloro-3-sulfamoylbenzoic acid is added to the mixture, followed by a dehydrating condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Reaction Conditions : The reaction proceeds at a low temperature, typically between 0-20°C, for 2 to 20 hours to yield the crude Indapamide product.

-

Purification : The crude product is then purified, commonly through recrystallization from an isopropanol-water system, to obtain the final Indapamide product.

Note: The synthesis of rac-Indapamide-d3 would follow a similar pathway, utilizing a deuterated version of the 2-methylindoline precursor.

Application in Quantitative Analysis (LC-MS/MS)

rac-Indapamide-d3 serves as an excellent internal standard for the accurate quantification of Indapamide in biological samples (e.g., plasma, urine) during pharmacokinetic or bioequivalence studies. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for distinct detection by a mass spectrometer.

Methodology:

-

Sample Preparation :

-

A known concentration of rac-Indapamide-d3 (internal standard) is spiked into all samples (plasma, standards, and quality controls).

-

Proteins are precipitated from the plasma samples using a solvent like acetonitrile.

-

Samples are centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation (LC) :

-

The supernatant is injected into a Liquid Chromatography system.

-

A C18 reverse-phase column is typically used to separate Indapamide and rac-Indapamide-d3 from other matrix components.

-

A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used for elution.

-

-

Detection (MS/MS) :

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Indapamide and rac-Indapamide-d3.

-

-

Quantification :

-

A calibration curve is generated by plotting the peak area ratio (Indapamide / rac-Indapamide-d3) against the known concentrations of the calibration standards.

-

The concentration of Indapamide in the unknown samples is determined by interpolating their peak area ratios from this calibration curve.

-

Clinical Efficacy Evaluation Protocol

Numerous clinical trials have evaluated the efficacy and safety of Indapamide. A representative protocol for a double-blind, placebo-controlled study in patients with mild to moderate hypertension is outlined below, based on common trial designs.

Protocol:

-

Patient Selection :

-

Inclusion Criteria: Adult patients diagnosed with essential hypertension (e.g., diastolic blood pressure between 95-114 mmHg).

-

Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, known hypersensitivity to sulfonamides.

-

-

Study Design :

-

A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Phase 1 (Washout): A 2 to 4-week single-blind placebo washout period to establish baseline blood pressure.

-

Phase 2 (Treatment): Patients are randomized to receive a daily dose of Indapamide (e.g., 1.5 mg SR or 2.5 mg) or a matching placebo for a duration of 8 to 12 weeks.

-

-

Efficacy Endpoints :

-

Primary: The change from baseline in mean sitting or standing diastolic blood pressure at the end of the treatment period.

-

Secondary: The change in systolic blood pressure; the percentage of patients achieving a target blood pressure (e.g., diastolic < 90 mmHg).

-

-

Safety and Tolerability Assessment :

-

Monitoring of adverse events throughout the study.

-

Biochemical analysis at baseline and end-of-study, including serum potassium, uric acid, glucose, and lipid profiles.

-

-

Statistical Analysis :

-

An analysis of covariance (ANCOVA) or similar statistical model is used to compare the change in blood pressure between the Indapamide and placebo groups, adjusting for baseline values.

-

References

An In-depth Technical Guide to the Core Mechanism of Action of rac-Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide is a cornerstone in the management of hypertension and edema, classified as a thiazide-like diuretic. Its deuterated counterpart, rac-Indapamide-d3, serves as a crucial tool in pharmacokinetic and bioequivalence studies, acting as a stable isotope-labeled internal standard for precise quantification. While the primary mechanism of action for both compounds is identical, this guide delves into the intricate molecular interactions and signaling pathways that underpin Indapamide's therapeutic effects. This document provides a comprehensive overview of its diuretic and vasodilatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Indapamide is a sulfonamide-based diuretic with a unique indoline ring structure that distinguishes it from traditional thiazide diuretics.[1] This structural feature contributes to its high lipid solubility and multifaceted mechanism of action, which extends beyond simple diuresis to include direct vascular effects.[2][3] rac-Indapamide-d3, in which three hydrogen atoms on the methyl group of the indoline ring are replaced with deuterium, is chemically and pharmacologically equivalent to Indapamide under physiological conditions. Its increased mass is utilized for unambiguous detection in mass spectrometry-based analytical methods.[4] This guide will, therefore, focus on the established mechanism of action of Indapamide, which is directly applicable to its deuterated form.

Core Mechanisms of Action

Indapamide exerts its antihypertensive effects through two primary, yet interconnected, mechanisms:

-

A potent diuretic effect mediated by the inhibition of the Na+/Cl- cotransporter in the renal distal convoluted tubule.

-

A direct vasodilatory effect on vascular smooth muscle, contributing to a reduction in peripheral resistance.

Diuretic Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal diuretic and natriuretic effects of Indapamide stem from its interaction with the Solute Carrier Family 12 Member 3 (SLC12A3), commonly known as the Na+/Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule cells in the kidney.[4]

By binding to and inhibiting the NCC, Indapamide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased excretion of sodium and chloride, and consequently, water, resulting in a reduction in extracellular fluid and plasma volume. This initial reduction in blood volume contributes to the lowering of blood pressure.

Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis of this interaction. Indapamide binds to an orthosteric site within the NCC, physically occluding the ion translocation pathway. This binding arrests the transporter in an outward-open conformation, preventing it from cycling and transporting ions across the cell membrane. The sulfamoyl group of Indapamide is crucial for this interaction, forming hydrogen bonds with key residues such as Asn226 and Asn148 within the transporter.

Vasodilatory Action

A key feature that distinguishes Indapamide from many other diuretics is its direct effect on the vasculature, which contributes significantly to its antihypertensive properties, particularly in long-term therapy. This vasodilation is thought to be mediated by several mechanisms:

Indapamide has been shown to inhibit the influx of calcium ions (Ca2+) into vascular smooth muscle cells. While it does not appear to bind to the classical receptor sites for L-type calcium channel blockers, it reduces Ca2+ currents, particularly at higher concentrations (100 µmol/L). This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance. Studies have shown that Indapamide can blunt the increase in intracellular Ca2+ following depolarization or osmotic stress.

Indapamide is a known inhibitor of carbonic anhydrase (CA), an enzyme present in various tissues, including the vascular endothelium and smooth muscle. While its inhibitory potency for the widespread isoform CA II is relatively weak (Ki of 2520 nM), it shows more potent inhibition of other isoforms such as CA VII, IX, XII, and XIII. The inhibition of carbonic anhydrase may contribute to vasodilation through alterations in pH and subsequent effects on ion channels in vascular smooth muscle cells. A study on pig renal cortex membranes identified a high-affinity binding site for [3H]Indapamide (Kd = 35 ± 13 nM) that was suggested to be a membrane form of carbonic anhydrase.

Quantitative Data

The following tables summarize the available quantitative data for Indapamide's interactions with its molecular targets and its pharmacokinetic properties.

Table 1: Binding Affinity and Inhibition Constants

| Target | Parameter | Value | Species/System | Reference |

| Carbonic Anhydrase II (CA II) | Ki | 2520 nM | Human | |

| Membrane Carbonic Anhydrase | Kd | 35 ± 13 nM | Pig Renal Cortex | |

| Na+ Current (INa) | EC50 | 79 ± 17 µM (at -10 mV) | Canine Atrial Myocytes | |

| Transient Outward K+ Current (Ito) | EC50 | 98 ± 7 µM (at +60 mV) | Canine Atrial Myocytes | |

| Slow Delayed Rectifier K+ Current (IKs) | EC50 | 86 ± 18 µM (at +60 mV) | Canine Atrial Myocytes | |

| Ultrarapid Delayed Rectifier K+ Current | EC50 | 138 ± 7 µM | Canine Atrial Myocytes |

Table 2: Pharmacokinetic Parameters of Indapamide

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~93% | Oral administration | |

| Tmax (Peak Plasma Time) | ~2 hours | Oral administration | |

| Protein Binding | 71-79% | Human plasma | |

| Volume of Distribution (Vd) | 24-25 L | - | |

| Elimination Half-life | 14-25 hours | - | |

| Metabolism | Extensive (Liver) | - | |

| Excretion | 70% Urine (7% unchanged), 23% Feces | - |

Note: Direct comparative pharmacokinetic data for rac-Indapamide-d3 versus Indapamide is not available. rac-Indapamide-d3 is primarily used as an internal standard in pharmacokinetic studies of Indapamide.

Experimental Protocols

Quantification of Indapamide in Whole Blood using LC-MS/MS with rac-Indapamide-d3 as Internal Standard

Objective: To determine the concentration of Indapamide in biological samples for pharmacokinetic and bioequivalence studies.

Methodology:

-

Internal Standard: rac-Indapamide-d3 is used as the internal standard (IS).

-

Sample Preparation: Liquid-liquid extraction is employed to prepare the whole blood samples.

-

Chromatographic Separation: Separation is performed on a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

-

Mobile Phase: A mixture of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v) is used at a flow rate of 1 mL/min.

-

Mass Spectrometric Detection: Detection is carried out using an electrospray ion source in negative ionization mode. The mass transitions monitored are m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for the rac-Indapamide-d3 internal standard.

-

Calibration: A calibration curve is constructed over a range of 0.25-50 ng/mL.

Assessment of Diuretic and Antihypertensive Effects in Rats

Objective: To evaluate the in vivo diuretic and blood pressure-lowering efficacy of Indapamide.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) or DOCA-salt hypertensive rats are commonly used.

-

Drug Administration: Indapamide is administered orally (p.o.) at various doses (e.g., 0.1 to 30 mg/kg).

-

Diuretic Effect Measurement:

-

Rats are placed in metabolic cages.

-

Urine is collected over a specified period (e.g., 5 or 24 hours).

-

Urine volume and electrolyte (Na+, K+, Cl-) concentrations are measured.

-

-

Antihypertensive Effect Measurement:

-

Blood pressure is measured using tail-cuff plethysmography or via an indwelling arterial catheter for continuous monitoring.

-

Measurements are taken at baseline and at various time points after drug administration.

-

In Vitro Assessment of Vasodilatory Effects in Isolated Arteries

Objective: To investigate the direct effects of Indapamide on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rabbit aorta or canine femoral artery) are isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or high potassium solution.

-

Drug Application: Cumulative concentrations of Indapamide are added to the organ bath.

-

Measurement of Relaxation: Changes in isometric tension are recorded to quantify the degree of vasodilation.

-

Mechanistic Studies: The experiment can be repeated in the presence of specific inhibitors (e.g., of potassium channels or cyclooxygenase) to elucidate the underlying signaling pathways.

Signaling Pathways and Logical Relationships (Visualized with Graphviz)

Caption: Diuretic mechanism of Indapamide via NCC inhibition.

References

The Role of Racemic Indapamide-d3 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide, a thiazide-like diuretic, is a widely prescribed medication for the management of hypertension and edema. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, offering unparalleled accuracy and precision. This technical guide provides an in-depth overview of the application of racemic Indapamide-d3 as an internal standard in the pharmacokinetic studies of Indapamide.

Core Principles: The Utility of Deuterated Internal Standards

In pharmacokinetic studies, drug concentrations in biological matrices such as plasma or whole blood are measured over time. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is critical for reliable quantification. Indapamide-d3 is chemically identical to Indapamide, except that three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled drug.

The key advantage of using a deuterated analog is that it co-elutes chromatographically with the analyte and exhibits nearly identical behavior during sample preparation (e.g., extraction) and ionization in the mass spectrometer. This effectively corrects for any variability in these processes, leading to highly accurate and precise measurements of the parent drug concentration.

Pharmacokinetic Profile of Indapamide

A thorough understanding of Indapamide's pharmacokinetics is essential for designing and interpreting studies that utilize Indapamide-d3.

Absorption: Indapamide is rapidly and completely absorbed from the gastrointestinal tract, with peak blood levels reached in approximately 2.3 hours.[2] The bioavailability of both immediate-release (IR) and sustained-release (SR) formulations is nearly 100%. Co-administration with food does not significantly impact its bioavailability.

Distribution: Indapamide is widely distributed throughout the body, with a large volume of distribution of about 25 liters. It exhibits significant binding to plasma proteins (approximately 76-79%) and extensively to erythrocytes, particularly to carbonic anhydrase (98%). This high affinity for red blood cells means that whole blood analysis can provide a more comprehensive picture of its distribution.

Metabolism: Indapamide is extensively metabolized in the liver, with as many as 19 different metabolites identified. Less than 7% of the administered dose is excreted as the unchanged parent drug in the urine.

Excretion: The elimination of Indapamide from the blood is biphasic, with a terminal half-life of approximately 16 to 18 hours. About 70% of a radiolabeled dose is excreted in the urine, and 23% is found in the feces.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Indapamide from various studies.

Table 1: Single Dose Pharmacokinetic Parameters of Indapamide Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Immediate Release (IR) | 2.5 mg | 39.3 ± 11.0 | 0.8 ± 0.3 | 564 ± 146 | 18.4 ± 13.4 | |

| Sustained Release (SR) | 1.5 mg | 17.6 ± 6.3 | 12.3 ± 0.4 | 559 ± 125 | 14.8 ± 2.8 | |

| Immediate Release | 10 mg | 140 ± 50 | ~0.5 | Not Reported | ~18 |

Note: AUC values for the 2.5 mg IR and 1.5 mg SR formulations were dose-normalized for comparison.

Table 2: Binding Characteristics of Indapamide

| Parameter | Value | Reference |

| Plasma Protein Binding | ~76-79% | |

| Erythrocyte Carbonic Anhydrase Binding | 98% |

Experimental Protocols

The following section details a typical experimental workflow for the quantification of Indapamide in human whole blood or plasma using Indapamide-d3 as an internal standard, based on established LC-MS/MS methodologies.

Bioanalytical Method Using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 200 µL aliquot of human plasma or whole blood, add 20 µL of Indapamide-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 1 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

-

LC System: A validated UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 mm × 100 mm, 2.4 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 1 mM formic acid).

-

Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), often in negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Indapamide: m/z 364.0 → m/z 188.9 (Negative Ion Mode)

-

Indapamide-d3 (IS): m/z 367.0 → m/z 188.9 (Negative Ion Mode)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

4. Calibration and Quality Control

-

A calibration curve is constructed by analyzing blank matrix samples spiked with known concentrations of Indapamide and a fixed concentration of Indapamide-d3.

-

The curve is typically linear over a range such as 0.25 - 50 ng/mL.

-

Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

References

The Definitive Guide to rac Indapamide-d3 as a Stable Isotope-Labeled Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of racemic Indapamide-d3, a crucial tool in modern bioanalytical studies. As a stable isotope-labeled (SIL) internal standard, Indapamide-d3 is indispensable for the accurate quantification of the antihypertensive drug Indapamide in complex biological matrices. This document outlines its fundamental properties, quality specifications, and detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), empowering researchers to develop and validate robust bioanalytical assays.

Introduction to Indapamide and the Role of Stable Isotope-Labeled Standards

Indapamide is a thiazide-like diuretic used in the management of hypertension and edema.[1] Accurate measurement of its concentration in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The "gold standard" for such quantitative analysis is LC-MS/MS, a technique that offers high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as Indapamide-d3, is critical for achieving high accuracy and precision in LC-MS/MS assays.[2] An SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[3] This allows it to be distinguished by the mass spectrometer. By adding a known amount of Indapamide-d3 to samples at the beginning of the workflow, it co-elutes with the unlabeled Indapamide and experiences the same variations during sample preparation, chromatography, and ionization. This effectively compensates for matrix effects and other sources of analytical variability, leading to highly reliable results.

Properties and Quality Specifications of rac Indapamide-d3

This compound is a deuterated analog of Indapamide where three hydrogen atoms on the methyl group are replaced with deuterium. This strategic labeling provides a stable mass shift of +3 Da, which is sufficient to prevent isotopic overlap with the parent compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-chloro-N-(2-(methyl-d3)indolin-1-yl)-3-sulfamoylbenzamide |

| Synonyms | This compound, 3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide |

| CAS Number | 1217052-38-4 |

| Molecular Formula | C₁₆H₁₃D₃ClN₃O₃S |

| Molecular Weight | 368.85 g/mol |

| Appearance | Crystalline Solid |

Source:

Quality Control and Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is essential to ensure the quality and suitability of Indapamide-d3 as an internal standard. The following table summarizes the key quality attributes and typical specifications.

| Parameter | Typical Specification | Importance |

| Chemical Purity (by HPLC) | >98% | Ensures that the measured response is from the compound of interest. |

| Isotopic Purity | ≥99 atom % D | High isotopic purity is critical to prevent contribution from the unlabeled analyte. |

| Deuterium Incorporation | ≥99% d₃ | Confirms the correct number of deuterium atoms are incorporated. |

| Identity (by ¹H-NMR, MS) | Conforms to structure | Verifies the chemical structure and the position of the deuterium labels. |

Note: The values presented are typical and may vary between different suppliers. Always refer to the CoA provided with the specific lot of the standard.

Synthesis of this compound

While specific, proprietary synthesis methods for this compound are not publicly detailed, the general approach involves the use of a deuterated starting material in the synthetic route of Indapamide. The synthesis of unlabeled Indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.

To produce Indapamide-d3, a deuterated version of a precursor, such as 2-(methyl-d3)-indoline, would be utilized in the synthesis pathway. General methods for introducing deuterium into organic molecules include hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthetic steps. It is crucial that the deuterium labels are placed on chemically stable positions within the molecule to prevent exchange with protons from the solvent or biological matrix.

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of Indapamide in human plasma or whole blood using this compound as an internal standard. This method is based on published bioanalytical procedures and can be adapted for specific laboratory instrumentation and requirements.

Preparation of Stock and Working Solutions

-

Indapamide-d3 Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as methanol, to a final volume of 10 mL.

-

Indapamide-d3 Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

-

Indapamide Stock Solution (100 µg/mL): Prepare in the same manner as the Indapamide-d3 stock solution.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serially diluting the Indapamide stock solution and spiking into blank biological matrix (e.g., plasma or whole blood) to cover the desired concentration range (e.g., 0.25-50 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the Indapamide-d3 working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MRM Transitions | Indapamide: m/z 364.0 → 188.9 (Negative) or m/z 366.1 → 132.15 (Positive) Indapamide-d3: m/z 367.0 → 188.9 (Negative) or m/z 369.1 → 132.15 (Positive) |

Note: The specific gradient elution profile and mass spectrometer parameters should be optimized for the particular instrument and application. The provided MRM transitions are examples from the literature and may require optimization.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of Indapamide and its deuterated analog, this compound.

Bioanalytical Workflow

Caption: A typical experimental workflow for the quantification of Indapamide using Indapamide-d3.

Indapamide's Mechanism of Action

Caption: Simplified signaling pathway of Indapamide's diuretic action in the renal tubule.

Conclusion

This compound is an essential and reliable internal standard for the bioanalysis of Indapamide. Its use in LC-MS/MS methodologies significantly enhances the accuracy, precision, and robustness of quantitative assays. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively implement Indapamide-d3 in their studies, contributing to the generation of high-quality data in drug development and clinical research. Adherence to proper experimental procedures and quality control, as outlined in this document, is paramount for successful bioanalytical method development and validation.

References

Methodological & Application

Application Note: Quantification of Indapamide in Human Whole Blood using rac-Indapamide-d3 as an Internal Standard by LC-MS/MS

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Indapamide in human whole blood. The method utilizes a stable isotope-labeled internal standard, rac-Indapamide-d3, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3]

The use of a deuterated internal standard like rac-Indapamide-d3 is the preferred approach in quantitative bioanalysis.[4] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of analytical variability.[1]

Experimental

A detailed protocol for the quantification of Indapamide in human whole blood is provided below. This method has been adapted from validated procedures described in the scientific literature.

Materials and Reagents

-

Indapamide reference standard

-

rac-Indapamide-d3 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Human whole blood (blank)

-

Ultrapure water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific instrumentation may vary, but the parameters outlined below are a suitable starting point.

Stock and Working Solutions Preparation

-

Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in methanol.

-

rac-Indapamide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rac-Indapamide-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Indapamide stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of rac-Indapamide-d3 at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 100 µL of human whole blood (blank, standard, or unknown sample) into a microcentrifuge tube.

-

Add 25 µL of the rac-Indapamide-d3 internal standard spiking solution.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add 500 µL of an appropriate organic solvent (e.g., a mixture of methyl t-butyl ether, dichloromethane, and ethyl acetate) for extraction.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm) or equivalent |

| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40 v/v) |

| Flow Rate | 1 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 3.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Indapamide) | m/z 364.0 → m/z 188.9 |

| MRM Transition (rac-Indapamide-d3) | m/z 367.0 → m/z 188.9 |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

Method Validation Summary

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | 0.25 - 50 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | >80% for both analyte and IS |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various storage and handling conditions |

Results and Discussion

The use of rac-Indapamide-d3 as an internal standard provides excellent performance for the quantification of Indapamide in human whole blood. The stable isotope-labeled internal standard co-elutes with the analyte, ensuring that any variations during sample processing and analysis are effectively corrected. This leads to high precision and accuracy, which is essential for reliable bioanalytical data. The described liquid-liquid extraction procedure provides high recovery for both Indapamide and the internal standard. The LC-MS/MS method demonstrates good linearity over the specified concentration range and meets the stringent requirements for bioanalytical method validation.

Conclusion

The LC-MS/MS method employing rac-Indapamide-d3 as an internal standard is a robust, sensitive, and reliable approach for the quantification of Indapamide in human whole blood. This application note provides a comprehensive protocol and the necessary parameters for successful implementation in a bioanalytical laboratory.

Visualizations

Below are diagrams illustrating the key workflows and principles described in this application note.

Caption: Experimental workflow for the extraction of Indapamide from whole blood.

Caption: LC-MS/MS analysis workflow for Indapamide and its internal standard.

Caption: The principle of using an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantitative Analysis of Indapamide using rac Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Indapamide in human whole blood and plasma using rac Indapamide-d3 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2] Accurate and precise quantification of Indapamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for correcting for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility.[5] This application note details a robust LC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents

-

Indapamide reference standard

-

This compound (internal standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human whole blood/plasma (drug-free)

-

Water (deionized, 18 MΩ·cm)

-

Various organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Indapamide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 30 µg/mL.

-

Calibration Standards: Spike drug-free human whole blood or plasma with the appropriate Indapamide working solutions to create calibration standards at concentrations ranging from 0.25 to 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human whole blood or plasma at low, medium, and high concentrations (e.g., 2 ng/mL, 20 ng/mL, and 80 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of whole blood/plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 100 µL of saturated sodium carbonate solution and vortex.

-

Add 3 mL of diethyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

Workflow for Quantitative Analysis of Indapamide

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Indapamid | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for rac-Indapamide-d3 Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indapamide is a thiazide-like diuretic used in the management of hypertension. For pharmacokinetic and bioequivalence studies, accurate and robust analytical methods are essential for the quantification of Indapamide in biological matrices. The use of a stable isotope-labeled internal standard, such as rac-Indapamide-d3, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] This document provides detailed application notes and protocols for the sample preparation of biological fluids (e.g., plasma, whole blood, serum) for the analysis of rac-Indapamide-d3, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described below include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of Indapamide, which are applicable to the analysis of its deuterated analog, rac-Indapamide-d3.

Table 1: Summary of Sample Preparation and LC-MS/MS Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |

| Biological Matrix | Human Whole Blood | Human Serum | Human Plasma or Whole Blood | Human Plasma |

| Internal Standard | Indapamide-d3 | Zolpidem Tartarate | Indapamide-d3, Perindopril-d4, Perindoprilat-d4 | Prednisone |

| LC Column | Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) | Kinetex C18 core shell column | Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) | Agilent Zorbax Eclipse XDB-phenyl (150 mm × 2.1 mm I.D., 5 μm) |

| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40) | Acetonitrile-2mM ammonium formate (90:10, v/v) | Gradient elution with water/methanol with 0.05% ammonium acetate and 0.2% formic acid | Methanol-10 mM ammonium acetate buffer solution (pH = 5.0) (50:50,v/v) |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |

| MRM Transition | m/z 367.0 → m/z 188.9 (for IS) | Not Specified for IS | Not Specified for IS | m/z 357.0 (for IS) |

| Linearity Range | 0.25-50 ng/mL | 0.50-50 ng/mL | 1-250 ng/mL (Indapamide) | 1–100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.50 ng/mL | 1 ng/mL (Indapamide) | 1 ng/mL |

| Recovery | >80% | >90% | Not Specified | Not Specified |

| Reference | [1] |

Experimental Protocols

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.

Objective: To remove proteins from biological samples that can interfere with the analysis and damage the analytical column.

Materials:

-

Biological matrix (plasma or whole blood)

-

rac-Indapamide-d3 internal standard working solution

-

Precipitating agent: Acetonitrile or Methanol

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

-

HPLC vials

Protocol:

-

Pipette 200 µL of the biological sample into a microcentrifuge tube.

-

Add a specific volume of the rac-Indapamide-d3 internal standard working solution.

-

Add 600 µL of cold acetonitrile (or methanol) to the sample. The ratio of sample to precipitating agent should be optimized but is typically 1:3 (v/v).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Objective: To extract rac-Indapamide-d3 from the biological matrix into an organic solvent, leaving behind interfering substances.

Materials:

-

Biological matrix (whole blood or plasma)

-

rac-Indapamide-d3 internal standard working solution

-

Extraction solvent: Diethyl ether, or a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase or a compatible solvent)

-

Micropipettes

-

Glass test tubes

-

HPLC vials

Protocol:

-

Pipette 500 µL of the biological sample into a glass test tube.

-

Add the internal standard, rac-Indapamide-d3.

-

Add 4.0 mL of diethyl ether to the sample.

-

Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.

Objective: To achieve a high degree of sample cleanup and concentration of rac-Indapamide-d3.

Materials:

-

Biological matrix (serum or plasma)

-

rac-Indapamide-d3 internal standard working solution

-

SPE cartridges (e.g., Oasis HLB, Strata-X)

-

SPE manifold or automated SPE system

-

Conditioning solvent: Methanol

-

Equilibration solvent: Water

-

Wash solvent: e.g., 10% Methanol in water

-

Elution solvent: Acetonitrile or Methanol

-

Vortex mixer

-

Centrifuge (optional, for sample pre-treatment)

-

Evaporation system

-

Reconstitution solution

-

Micropipettes

-

Collection tubes

-

HPLC vials

Protocol:

-

Sample Pre-treatment: To 500 µL of the sample, add the internal standard. Depending on the specific SPE protocol, a dilution or pH adjustment step may be necessary.

-

Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

-

Transfer the sample to an HPLC vial for analysis.

Visualizations

Caption: General workflow for sample preparation of rac-Indapamide-d3.

References

Application Note and Protocol: Liquid-Liquid Extraction of Indapamide-d3 from Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. For pharmacokinetic and bioequivalence studies, accurate quantification of indapamide in biological samples such as whole blood, plasma, or serum is crucial. Indapamide-d3 is a stable isotope-labeled internal standard commonly used in these analyses to ensure accuracy and precision. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Indapamide-d3 from biological matrices, a common and effective sample preparation technique prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LLE is a robust method for separating analytes from complex sample matrices, leading to cleaner extracts and improved analytical sensitivity.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines a general procedure for the liquid-liquid extraction of Indapamide-d3 from a biological matrix (e.g., whole blood).

Materials and Reagents:

-

Indapamide-d3 (Internal Standard)

-

Biological matrix (e.g., whole blood, plasma, serum)

-

Diethyl ether (Et₂O) or a mixture of methyl tertiary butyl ether and ethyl acetate (1:1, v/v)

-

Ammonium acetate

-

Methanol

-

Formic acid

-

Water, HPLC grade

-

Centrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw the biological samples (e.g., whole blood) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

-

Internal Standard Spiking:

-

Extraction:

-

Phase Separation:

-

Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

-

-

Supernatant Collection:

-

Carefully transfer the upper organic layer (containing the extracted indapamide and Indapamide-d3) to a clean centrifuge tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis. A common reconstitution solvent is a mixture of methanol and 5 mM aqueous ammonium acetate containing 0.1% formic acid (e.g., 60:40, v/v).

-

Vortex the reconstituted sample to ensure the analyte is fully dissolved.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Quantitative Data Summary

The following table summarizes typical performance data for the liquid-liquid extraction of indapamide using Indapamide-d3 as an internal standard.

| Parameter | Value | Reference |

| Recovery | >80% | |

| Linear Range | 0.25 - 50 ng/mL | |

| Internal Standard | Indapamide-d3 | |

| Extraction Solvent | Diethyl ether |

Experimental Workflow Diagram

References

Application Note: Chiral Separation of Indapamide Enantiomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details validated chromatographic methods for the enantioselective separation of Indapamide, a diuretic drug commonly used in the treatment of hypertension. As pharmaceutical regulatory bodies increasingly require the characterization of individual enantiomers, robust and reliable analytical methods are crucial. This document provides comprehensive protocols for the separation of (R)- and (S)-Indapamide using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs). The methodologies are suitable for quality control, pharmacokinetic studies, and drug development processes.

Introduction

Indapamide is a thiazide-like diuretic that contains a single chiral center and is clinically administered as a racemic mixture.[1][2] Differences in the pharmacological and pharmacokinetic profiles of individual enantiomers necessitate their separation and independent evaluation.[1] Chiral chromatography, particularly HPLC, is a powerful technique for achieving this separation.[3][4] This note describes established methods employing polysaccharide-based and protein-based chiral stationary phases, providing detailed protocols and expected performance metrics.

Chromatographic Methods and Protocols

Several HPLC-based methods have been successfully developed for the enantiomeric resolution of Indapamide. The choice of chiral stationary phase is critical for achieving adequate separation.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method utilizes a cellulose tris(3,5-dichlorophenylcarbamate) coated chiral stationary phase, which has demonstrated excellent resolving power for Indapamide enantiomers.

Protocol:

-

Column: Chiralpak IC (cellulose tris (3,5-dichlorophenylcarbamate))

-

Mobile Phase: A mixture of n-hexane and isopropanol (70:30, v/v).

-

Flow Rate: 1.0 mL/min

-

Temperature: Ambient room temperature.

-

Detection: UV at 240 nm.

-

Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 10 µL.

Method 2: Protein-Based CSP (Reversed Phase)

An ovomucoid protein-based chiral stationary phase provides an alternative approach, operating under reversed-phase conditions.

Protocol:

-

Column: Ultron ES Ovomucoid, 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of 10 mM sodium phosphate buffer and acetonitrile (90:10, v/v). Adjust the pH of the buffer to 3.1 with o-phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 20°C.

-

Detection: UV at 242 nm.

-

Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase.

-

Injection Volume: 10 µL.

Method 3: Cyclodextrin-Based CSP (Reversed Phase)

Cyclodextrin-based stationary phases offer another effective means for the chiral resolution of Indapamide.

Protocol:

-

Column: (R)- or (S)-Naphthylethylcarbamate-substituted β-cyclodextrin (NEC-β-CD) bonded phase.

-

Mobile Phase: A mixture of acetonitrile and 1% triethylammonium acetate buffer (20:80, v/v), with the pH adjusted to 4.5.

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient room temperature.

-

Detection: UV, wavelength not specified in the immediate literature but 242 nm is a reasonable starting point based on other methods.

-

Sample Preparation: Dissolve the racemic Indapamide standard or sample in the mobile phase.

-

Injection Volume: 10 µL.

Data Presentation

The following table summarizes the quantitative data from the described methods for easy comparison.

| Parameter | Method 1: Chiralpak IC | Method 2: Ultron ES Ovomucoid | Method 3: NEC-β-CD |

| Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) | Ovomucoid protein | (S)-NEC-β-CD |

| Mobile Phase | n-hexane:isopropanol (70:30) | 10 mM Na₂HPO₄ (pH 3.1):ACN (90:10) | ACN:1% TEAA (pH 4.5) (20:80) |

| Retention Time 1 (min) | 19.2 | 5.50 | Not specified |

| Retention Time 2 (min) | 23.3 | 7.09 | Not specified |

| Resolution (Rs) | > 2.0 | 3.83 | Not specified |

| Selectivity (α) | Not specified | 1.28 | 1.15 |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the chromatographic separation of Indapamide enantiomers.

Caption: General workflow for the chiral separation of Indapamide enantiomers.

Caption: Key parameters affecting the chiral separation of Indapamide.

Other Separation Techniques

While HPLC is the most common method, other techniques have also been reported for the enantioseparation of Indapamide.

-

Thin-Layer Chromatography (TLC): A cost-effective TLC method has been developed using β-cyclodextrin as a chiral selector mixed with silica gel for the stationary phase. The mobile phase consisted of toluene-ethyl acetate-MeOH-glacial AcOH (6:4:1:0.1).

-

Capillary Electrophoresis (CE): Capillary zone electrophoresis has been successfully used with sulfobutyl ether-β-cyclodextrin as a chiral selector in the background electrolyte. This method offers advantages such as rapid analysis time and low sample consumption.

Conclusion

The successful chromatographic separation of Indapamide enantiomers is achievable using various chiral stationary phases and methodologies. The protocols provided in this application note serve as a comprehensive guide for researchers and analysts. The choice of method will depend on the specific application, available instrumentation, and desired analytical performance. Proper method validation is essential before implementation for routine analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of indapamide enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Studies of Indapamide Using Indapamide-d3

For Researchers, Scientists, and Drug Development Professionals